N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine
Description
Properties
CAS No. |
84852-55-1 |
|---|---|
Molecular Formula |
C9H14Br2N6 |
Molecular Weight |
366.06 g/mol |
IUPAC Name |
2-N-(2,3-dibromopropyl)-2-N-prop-2-enyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C9H14Br2N6/c1-2-3-17(5-6(11)4-10)9-15-7(12)14-8(13)16-9/h2,6H,1,3-5H2,(H4,12,13,14,15,16) |
InChI Key |
ONVVCKJTEPAXOV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC(CBr)Br)C1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis typically proceeds via a two-step nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which serves as the triazine core precursor:
Step 1: Allylation
The first chlorine atom on cyanuric chloride is selectively substituted by an allylamine under controlled temperature (0–5 °C) to avoid multiple substitutions. This step yields N-allyl-1,3,5-triazine-2,4,6-triamine intermediate.Step 2: Introduction of 2,3-dibromopropyl group
The second substitution involves reacting the intermediate with 2,3-dibromopropylamine or by alkylation using 2,3-dibromopropyl bromide under basic conditions (e.g., in the presence of potassium carbonate or sodium hydride) to attach the dibromopropyl group to the nitrogen atom.
This stepwise approach allows for selective functionalization, minimizing side reactions and ensuring the correct substitution pattern.
Detailed Reaction Conditions
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1. Allylation | Cyanuric chloride + allylamine (1 equiv) | Acetone or THF | 0–5 °C | 2–4 h | 85–90 | Slow addition of allylamine to control substitution |
| 2. Dibromopropylation | Intermediate + 2,3-dibromopropyl bromide + K2CO3 (base) | DMF or DMSO | 50–70 °C | 6–12 h | 75–80 | Anhydrous conditions preferred to avoid hydrolysis |
Alternative Synthetic Approaches
Direct one-pot synthesis: Some protocols attempt a one-pot reaction by mixing cyanuric chloride with both allylamine and 2,3-dibromopropylamine simultaneously. However, this often results in mixtures and lower selectivity, requiring extensive purification.
Use of protecting groups: To improve selectivity, protecting groups on the amines can be employed, followed by deprotection after substitution. This method increases steps but enhances purity.
Purification Techniques
Recrystallization: Commonly used solvents include ethanol, methanol, or ethyl acetate to purify the final product.
Chromatography: Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) is used for higher purity, especially in research-scale synthesis.
Research Findings and Analytical Data
Characterization
-
- ^1H NMR confirms the presence of allyl protons (5.0–6.0 ppm) and dibromopropyl methylene protons (3.0–4.0 ppm).
- ^13C NMR shows characteristic triazine carbons (~165 ppm) and alkyl carbons.
Mass Spectrometry:
Molecular ion peaks correspond to the expected molecular weight, confirming substitution.Elemental Analysis:
Matches theoretical values for C, H, N, and Br content, indicating high purity.
Reaction Efficiency and Yield Optimization
Studies indicate that controlling temperature during allylation is critical to prevent multiple substitutions on the triazine ring, which can reduce yield and complicate purification. Using anhydrous solvents and inert atmosphere (nitrogen or argon) during dibromopropylation improves yield by minimizing hydrolysis of reactive intermediates.
Comparative Table of Preparation Methods
| Method | Key Features | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Stepwise substitution (Allylation then Dibromopropylation) | Controlled substitution, high selectivity | High purity, reproducible | Requires multiple steps, longer time | 75–90 |
| One-pot synthesis | Simpler procedure | Time-saving | Low selectivity, mixture formation | 40–60 |
| Protecting group strategy | Enhanced selectivity | Very high purity | More complex, costly | 80–85 |
Summary of Key Research Insights
The stepwise nucleophilic substitution on cyanuric chloride remains the most reliable and widely used method for preparing this compound with high yield and purity.
Reaction conditions such as temperature control, solvent choice, and base selection critically influence the efficiency and selectivity of the synthesis.
Analytical characterization confirms the successful introduction of both allyl and dibromopropyl groups, with minimal side products when protocols are carefully followed.
Alternative methods like one-pot synthesis or protecting group strategies offer trade-offs between simplicity and purity.
This comprehensive understanding of preparation methods supports the compound’s application in fields requiring precise chemical functionality, such as pharmaceuticals and materials science.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Substitution Reactions: The dibromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form bicyclic structures.
Oxidation and Reduction Reactions: The allyl group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Cyclization: Catalysts like palladium chloride (PdCl2) or copper chloride (CuCl2) are commonly used for cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, bicyclic compounds, and oxidized or reduced forms of the original compound .
Scientific Research Applications
N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the dibromopropyl group enhances its reactivity, allowing it to form covalent bonds with target molecules. This interaction can result in the inhibition or activation of specific biological processes .
Comparison with Similar Compounds
Substituent Analysis
Key Findings
- Flame Retardancy: The brominated allyl group in the target compound likely outperforms non-halogenated analogs (e.g., hexapropyl triazine) in flame inhibition due to bromine’s radical-scavenging action. However, melamine isocyanurate is preferred in some applications due to lower toxicity .
- Synthetic Complexity : The target compound’s synthesis may require controlled conditions to avoid side reactions, given the reactivity of allyl and brominated groups. In contrast, alkyl-substituted triazines (e.g., Compound 3a-h) achieve high yields (75–90%) via straightforward nucleophilic substitutions .
- Toxicity Profile : Brominated triazines may pose bioaccumulation risks, whereas alkyl- or aryl-substituted derivatives (e.g., Compound 3c, 4-nitrophenyl triazine) exhibit toxicity linked to specific substituents (e.g., nitro groups) .
Physicochemical Properties
- Solubility : Bromine’s hydrophobicity likely reduces the target compound’s water solubility compared to polar derivatives like melamine isocyanurate.
- Thermal Stability: Bromine enhances thermal degradation resistance, critical for flame-retardant applications. Hexapropyl triazine, with non-halogenated alkyl chains, may degrade at lower temperatures .
Environmental and Regulatory Considerations
- The target compound’s environmental persistence remains unstudied, but brominated analogs are often scrutinized under regulations like REACH. Melamine derivatives face restrictions due to renal toxicity risks .
Biological Activity
N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine (CAS 84852-55-1) is a synthetic organic compound belonging to the triazine family. It exhibits a complex structure characterized by an allyl group and dibromopropyl substituents, which contribute to its biological activity. This article explores the biological properties of this compound, focusing on its antimicrobial activity, potential therapeutic applications, and mechanisms of action.
- Molecular Formula : C9H14Br2N6
- Molecular Weight : 366.06 g/mol
- Structure : The compound contains a triazine ring with three amino groups and two brominated alkyl chains.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazine derivatives, including this compound. These compounds are being investigated as potential agents against multidrug-resistant bacteria.
Case Studies
-
Antimicrobial Efficacy Against Gram-negative Bacteria :
- A study reported that triazine-based compounds demonstrated significant antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa, two common Gram-negative pathogens. The mechanisms involved include disruption of bacterial cell membranes and inhibition of efflux pumps that confer resistance .
-
Inhibition of Biofilm Formation :
- Another research indicated that triazine derivatives could inhibit biofilm formation in pathogenic bacteria. This is crucial as biofilms are associated with chronic infections and increased resistance to antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of the dibromopropyl groups facilitates interaction with bacterial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : Some studies suggest that triazines can inhibit key enzymes involved in bacterial metabolism and replication .
- Efflux Pump Inhibition : By blocking efflux pumps in bacteria, these compounds enhance the efficacy of co-administered antibiotics .
Comparative Biological Activity Table
| Compound | Antimicrobial Spectrum | Mechanism of Action |
|---|---|---|
| This compound | E. coli, P. aeruginosa | Membrane disruption; efflux pump inhibition |
| 2,4-Diamino-6-bromo-1,3,5-triazine | Broad-spectrum | Enzyme inhibition; membrane disruption |
| 2-Amino-4-bromo-1,3,5-triazine | Limited to Gram-positive bacteria | Cell wall synthesis inhibition |
Future Directions
The exploration of this compound's biological activity is promising for the development of new antimicrobial agents. Future research should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profiles in animal models.
- Mechanistic Studies : To better understand how structural modifications influence biological activity.
- Formulation Development : Investigating potential formulations for enhanced delivery and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
